molecular formula C7H8N4 B8623764 1-Allyl-5-amino-1H-pyrazole-4-carbonitrile

1-Allyl-5-amino-1H-pyrazole-4-carbonitrile

Cat. No. B8623764
M. Wt: 148.17 g/mol
InChI Key: GXFXUFBSMYMDAR-UHFFFAOYSA-N
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Patent
US08354414B2

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Acros, 1.08 g, 10.0 mmol), allylbromide (Acros, 1.45 g, 12 mmol) and anhydrous potassium carbonate (Fisher, 1.65 g, 12 mmol) were suspended in 10 mL anhydrous DMF and heated at 80° C. under argon overnight. The solution was concentrated. Water was added (100 mL) and the organics were extracted with dichloromethane (3×100 mL). The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL) and were dried (magnesium sulfate). Concentration of the organics afforded a solid which was subjected to flash chromatography on silica gel (gradient elution 2:1 to 3:2 hexane:ethyl acetate). 589 mg (40%) of a white solid was obtained which was seen by NMR to contain an inseparable mixture of 5 and 6 in a 2.1:1 ratio. This mixture was used without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.[CH2:9](Br)[CH:10]=[CH2:11].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:11]([N:3]1[C:2]([NH2:1])=[C:6]([C:7]#[N:8])[CH:5]=[N:4]1)[CH:10]=[CH2:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
NC1=NNC=C1C#N
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
Water was added (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
Concentration of the organics afforded a solid which

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1N=CC(=C1N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 589 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.